molecular formula C13H14BrNO3 B15123684 Benzyl 4-bromo-3-oxopiperidine-1-carboxylate

Benzyl 4-bromo-3-oxopiperidine-1-carboxylate

Cat. No.: B15123684
M. Wt: 312.16 g/mol
InChI Key: CDJPACRPKGUPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-bromo-3-oxopiperidine-1-carboxylate is a heterocyclic compound that features a piperidine ring substituted with a benzyl group, a bromine atom, and a carboxylate ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 4-bromo-3-oxopiperidine-1-carboxylate can be synthesized through a multi-step process involving the bromination of piperidine derivatives followed by esterification. One common method involves the reaction of 4-oxopiperidine with bromine to introduce the bromine atom at the 4-position. This is followed by the esterification of the resulting 4-bromo-3-oxopiperidine with benzyl alcohol in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-bromo-3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

Benzyl 4-bromo-3-oxopiperidine-1-carboxylate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-bromo-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-bromo-4-oxopiperidine-1-carboxylate
  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
  • 1-Boc-3-piperidone

Uniqueness

Benzyl 4-bromo-3-oxopiperidine-1-carboxylate is unique due to the specific positioning of the bromine atom and the benzyl ester group, which confer distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C13H14BrNO3

Molecular Weight

312.16 g/mol

IUPAC Name

benzyl 4-bromo-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C13H14BrNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

CDJPACRPKGUPQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)C1Br)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.